molecular formula C20H16ClNO2 B11958009 N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide CAS No. 853356-05-5

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Cat. No.: B11958009
CAS No.: 853356-05-5
M. Wt: 337.8 g/mol
InChI Key: YQDMRCDQPQYMFT-ACCUITESSA-N
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Description

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features a benzyl group, a chlorophenyl-substituted furan ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 5-(2-chlorophenyl)furan-2-carbaldehyde: This intermediate can be prepared by the Vilsmeier-Haack reaction of 2-chlorobenzaldehyde with furan.

    Formation of 3-(5-(2-chlorophenyl)furan-2-yl)acrylic acid: The aldehyde is then subjected to a Knoevenagel condensation with malonic acid to form the corresponding acrylic acid.

    Amidation: The final step involves the reaction of the acrylic acid with benzylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyl and chlorophenyl groups can enhance its binding affinity and specificity, while the acrylamide moiety can participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide: Similar structure with a different position of the chlorine atom.

    N-Benzyl-3-(5-(2-bromophenyl)furan-2-yl)acrylamide: Bromine substituent instead of chlorine.

    N-Benzyl-3-(5-(2-methylphenyl)furan-2-yl)acrylamide: Methyl substituent instead of chlorine.

Uniqueness

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. This structural feature can lead to distinct chemical and biological activities compared to its analogs.

Properties

CAS No.

853356-05-5

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

(E)-N-benzyl-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H16ClNO2/c21-18-9-5-4-8-17(18)19-12-10-16(24-19)11-13-20(23)22-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)/b13-11+

InChI Key

YQDMRCDQPQYMFT-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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